

# Spectroscopic Profile of 2-Chloro-4-iodopyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-4-iodopyridine

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This technical guide provides an in-depth overview of the spectroscopic properties of **2-Chloro-4-iodopyridine**, a key intermediate in organic synthesis. The document collates available data on its nuclear magnetic resonance (NMR), mass spectrometry (MS), and other spectroscopic characteristics, presenting them in a structured format for easy reference and comparison. Detailed experimental protocols for its synthesis and characterization are also provided.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Chloro-4-iodopyridine**, a compound with the molecular formula  $C_5H_3ClI$  and a molecular weight of 239.44 g/mol .[\[1\]](#)[\[2\]](#) [\[3\]](#)

**Table 1:  $^1H$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.07	Doublet (d)	5.3	H-6
7.76	Doublet (d)	1.1	H-3
7.59	Doublet of Doublets (dd)	5.0, 0.11	H-5

Solvent:  $\text{CDCl}_3$ <sup>[4]</sup>

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
151.7	C-2
149.6	C-6
133.0	C-5
131.5	C-3
106.6	C-4 (ipso-carbon attached to iodine)

Solvent:  $\text{CDCl}_3$ <sup>[4]</sup>

**Table 3: Mass Spectrometry Data**

Technique	m/z	Interpretation
EI-MS	240	$[\text{M}+1]^+$

[4]

**Table 4: Physical and Other Properties**

Property	Value
Melting Point	42-43 °C <sup>[3][4][5]</sup>
Appearance	Off-white to light yellow crystals or crystalline flakes <sup>[3][4]</sup>
Solubility	Chloroform, Ethyl Acetate <sup>[4]</sup>

## Experimental Protocols

The following section details the experimental procedures for the synthesis and characterization of **2-Chloro-4-iodopyridine**.

## Synthesis of 2-Chloro-4-iodopyridine

A general procedure for the synthesis of **2-chloro-4-iodopyridine** involves the reaction of 2-chloro-3-iodopyridine with lithium diisopropylamide (LDA), followed by an aqueous workup.[4]

### Materials:

- 2-chloro-3-iodopyridine (12 g, 50 mmol)[4]
- Tetrahydrofuran (THF), anhydrous (120 mL)[4]
- Diisopropylamine (7 mL, 50 mmol)[4]
- n-butyllithium (1.6 M in hexane, 31.25 mL, 50 mmol)[4]
- Water (20 mL)[4]
- Ether (200 mL)[4]
- Magnesium sulfate[4]
- Silica gel for column chromatography[4]
- Eluent: Ethyl acetate/heptane (8/2)[4]

### Procedure:

- A solution of lithium diisopropylamide (LDA) is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere by adding n-butyllithium (31.25 mL, 50 mmol) to a solution of diisopropylamine (7 mL, 50 mmol) in anhydrous THF (100 mL) at -78°C.[4]
- A solution of 2-chloro-3-iodopyridine (12 g, 50 mmol) in THF (20 mL) is then added slowly to the freshly prepared LDA solution at -78°C.[4]
- The reaction mixture is stirred at -78°C for 3 hours.[4]
- The reaction is quenched by the addition of water (20 mL).[4]
- The mixture is extracted with ether (2 x 100 mL).[4]

- The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure at 20°C.[4]
- The resulting crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/heptane (8/2) to yield **2-chloro-4-iodopyridine** as light yellow needle-like crystals.[4]

## Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

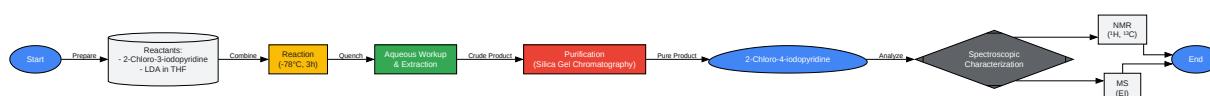
- Sample Preparation: A small amount of the purified **2-Chloro-4-iodopyridine** is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR Spectroscopy: The  $^1\text{H}$  NMR spectrum is recorded on an NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- $^{13}\text{C}$  NMR Spectroscopy: The  $^{13}\text{C}$  NMR spectrum is recorded on the same instrument, with chemical shifts also referenced to TMS.

Mass Spectrometry (MS):

- Sample Introduction: The sample is introduced into the mass spectrometer.
- Ionization: Electron Ionization (EI) is used to generate charged fragments.
- Analysis: The mass-to-charge ratio ( $m/z$ ) of the ions is determined. The observation of a peak at  $m/z$  240 corresponds to the  $[\text{M}+1]^+$  ion of **2-Chloro-4-iodopyridine**.[4]

## Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and characterization of **2-Chloro-4-iodopyridine**.



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Caption: Synthesis and characterization workflow for **2-Chloro-4-iodopyridine**.

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## References

- 1. scbt.com [scbt.com]
- 2. CAS 153034-86-7 | 2-chloro-4-iodopyridine - Synblock [synblock.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Chloro-4-iodopyridine CAS#: 153034-86-7 [m.chemicalbook.com]
- 5. 2-氯-4-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
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